Methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate
Overview
Description
Methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate, also known as 4-chloro-2-methylbenzoic acid, is an organic compound that is widely used in scientific research. It is a colorless solid that is soluble in organic solvents and has a low melting point. Its chemical formula is C11H10ClO3. 4-chloro-2-methylbenzoic acid is a versatile building block for organic synthesis and is widely used in the pharmaceutical industry. It is also used in the synthesis of various organic compounds such as dyes, pharmaceuticals and agrochemicals.
Scientific Research Applications
Mycobacterium tuberculosis Treatment : Methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate derivatives demonstrate potential in treating Mycobacterium tuberculosis. A study revealed that these compounds, upon reacting with CoA, form nanomolar inhibitors of the MenB enzyme, crucial in the menaquinone biosynthesis pathway in M. tuberculosis. These inhibitors exhibit significant antibacterial activity, suggesting their application in developing novel treatments for tuberculosis (Li et al., 2011).
Synthesis of PPARα Ligands : Baker’s yeast-mediated reduction of ethyl 2-(4-chlorophenoxy)-3-oxo-4-phenylbutanoate, a related compound, is significant in synthesizing potential PPARα ligands. This process yields enantiomerically pure products, which are important intermediates in pharmaceutical research (Perrone et al., 2004).
Inhibition of Retinoic Acid Metabolizing Enzymes : Some derivatives of this compound have been studied for their inhibitory effects on rat liver microsomal retinoic acid metabolizing enzymes. These studies offer insights into the development of inhibitors targeting specific enzymatic pathways (Mason et al., 2003).
Antimicrobial Agent Synthesis : Derivatives of this compound have been explored for their potential as antimicrobial agents. Studies have shown that these compounds, through various chemical modifications, can effectively inhibit the growth of bacteria and fungi, indicating their relevance in developing new antimicrobial drugs (Desai et al., 2007).
NAD(P)H Model Studies : Research involving ethyl 2-oxo-4-arylbutanoates, closely related to this compound, has been conducted to understand the reduction mechanisms by NAD(P)H models. These studies are crucial for comprehending the biochemical pathways involving these compounds (Meijer & Pandit, 1985).
Antimicrobial and Penicillin-Binding Protein Inhibition : A specific derivative of this compound exhibited potent antimicrobial activity and potential inhibition of penicillin-binding protein. This highlights its potential application in combating resistant bacterial strains and in drug development (Murugavel et al., 2016).
Optoelectronic and Non-Linear Optical Properties : Studies on hydroquinoline derivatives related to this compound have explored their optoelectronic, nonlinear, and charge transport properties. These findings contribute to the understanding of their applications in materials science, particularly in the development of efficient multifunctional materials (Irfan et al., 2020).
Drug Synthesis and Biological Activity Investigations : Methyl 4-Oxo-4-phenylbut-2-enoate, a related compound, has shown in vivo activity against MRSA, inhibiting MenB in the bacterial menaquinone biosynthesis pathway. This illustrates the compound's potential as a base for developing new anti-MRSA candidates (Matarlo et al., 2016).
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various enzymes or receptors in the body. The specific target would depend on the exact structure and properties of the compound .
Mode of Action
The compound could potentially interact with its target through various types of chemical interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions. This could lead to changes in the conformation or activity of the target .
Biochemical Pathways
Depending on the target, the compound could potentially affect various biochemical pathways. For example, it could inhibit or activate an enzyme, leading to changes in the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical properties. For example, its solubility could affect its absorption and distribution, while its chemical structure could affect how it is metabolized and excreted .
Result of Action
The cellular and molecular effects of the compound would depend on its mode of action and the biochemical pathways it affects. This could potentially lead to changes in cell function or viability .
Action Environment
Various environmental factors could potentially influence the action, efficacy, and stability of the compound. For example, pH could affect its stability, while the presence of other compounds could affect its efficacy .
properties
IUPAC Name |
methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-21-17(20)15(12-7-9-14(18)10-8-12)11-16(19)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSHPYYIAQJNFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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